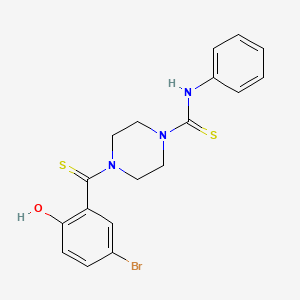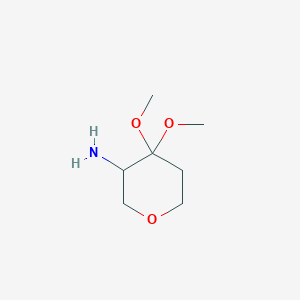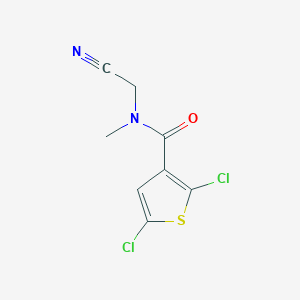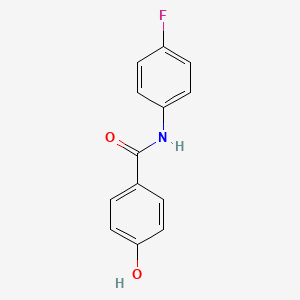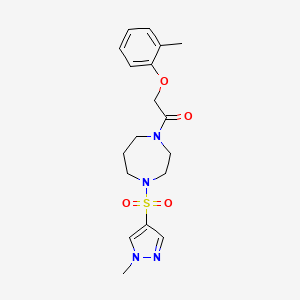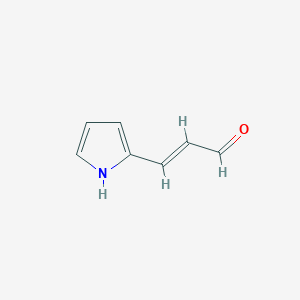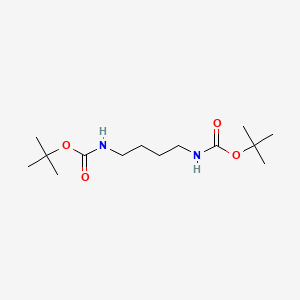
2-(benzylthio)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzylthio)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide, commonly known as BTPMA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of N-alkylated pyridine derivatives, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Corrosion Inhibition
2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which include compounds similar to 2-(benzylthio)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide, have been synthesized and investigated for their corrosion inhibition properties. These compounds show promising inhibition efficiencies in acidic and oil mediums, suggesting their potential application in corrosion prevention for various industries (Yıldırım & Cetin, 2008).
Antimicrobial Activity
Research into the synthesis of acetamide derivatives, including those structurally related to 2-(benzylthio)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide, has shown that these compounds can possess significant antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Fahim & Ismael, 2019).
Photovoltaic Efficiency
Benzothiazolinone acetamide analogs, related to the compound , have been studied for their potential application in dye-sensitized solar cells (DSSCs). These compounds demonstrate good light harvesting efficiency and free energy of electron injection, indicating their potential use in photovoltaic cells (Mary et al., 2020).
Anticancer Activity
Derivatives of 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide, which are structurally similar to 2-(benzylthio)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide, have been synthesized and tested for anticancer activity. Some of these compounds show potent and selective cytotoxic effects against certain leukemia cell lines, indicating potential applications in cancer therapy (Horishny, Arshad, & Matiychuk, 2021).
properties
IUPAC Name |
2-benzylsulfanyl-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-19(14-24-13-15-5-2-1-3-6-15)21-12-16-8-9-17(20-11-16)18-7-4-10-23-18/h1-11H,12-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICZGOGWYCLMKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

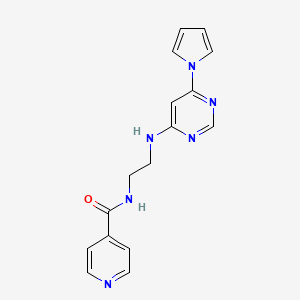

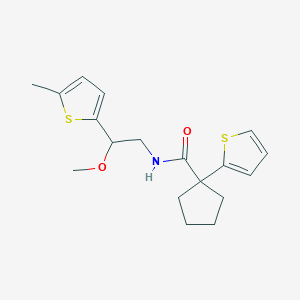
![N-(4-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2926890.png)
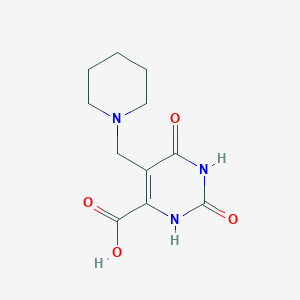

![(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(4-methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2926893.png)
